molecular formula C7H4F2I2 B14035970 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene

Cat. No.: B14035970
M. Wt: 379.91 g/mol
InChI Key: MXDCWTGKZVOYSH-UHFFFAOYSA-N
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Description

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where the hydrogen atoms at positions 1 and 3 are replaced by iodine atoms, and the hydrogen atoms at positions 2 and 5 are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene typically involves the halogenation of a fluorinated benzene derivative. One common method is the iodination of 1,3-difluoro-2-(fluoromethyl)benzene using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions. The reaction is usually carried out in an organic solvent, such as acetic acid or chloroform, at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final compound is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form the corresponding dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or thiol-substituted derivatives.

    Oxidation Reactions: Products include quinones or other oxidized forms.

    Reduction Reactions: Products include dihydro derivatives with reduced iodine content.

Scientific Research Applications

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The fluorine and iodine atoms play a crucial role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diiodo-2-fluoro-5-(fluoromethyl)benzene: Similar structure but with different substitution pattern.

    1,2-Diiodo-3-fluoro-5-(fluoromethyl)benzene: Another isomer with different iodine and fluorine positions.

    1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain reactions.

Uniqueness

1,3-Diiodo-5-fluoro-2-(fluoromethyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and iodine atoms allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C7H4F2I2

Molecular Weight

379.91 g/mol

IUPAC Name

5-fluoro-2-(fluoromethyl)-1,3-diiodobenzene

InChI

InChI=1S/C7H4F2I2/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2

InChI Key

MXDCWTGKZVOYSH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1I)CF)I)F

Origin of Product

United States

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